3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile
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Overview
Description
3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Mechanism Of Action
The exact mechanism of action of 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical And Physiological Effects
Studies have shown that 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile can significantly reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, its high cost and limited availability may pose challenges for researchers.
Future Directions
There are several potential future directions for research on 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile. One area of interest is the development of novel drug formulations that can improve its bioavailability and therapeutic efficacy. Another direction is to investigate its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential drug targets for the treatment of inflammatory diseases.
In conclusion, 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile is a promising compound with potential applications in drug development. Its potent anti-inflammatory and analgesic properties make it a valuable tool for studying the mechanisms of inflammation and pain. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various inflammatory conditions.
Synthesis Methods
The synthesis of 3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile involves the reaction of 3-(2-amino-5-methylphenyl)propanoic acid with 2-chloro-4,4-dimethylpiperidine and potassium cyanide. The resulting product is then treated with pyrazine-2-carboxylic acid to obtain the final compound.
Scientific Research Applications
3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile has been extensively studied for its potential use in drug development. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
IUPAC Name |
3,3-dimethyl-1-[3-(pyrazin-2-ylamino)benzoyl]piperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-19(2)7-4-10-24(16(19)12-20)18(25)14-5-3-6-15(11-14)23-17-13-21-8-9-22-17/h3,5-6,8-9,11,13,16H,4,7,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTYVHOXJAAZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile |
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